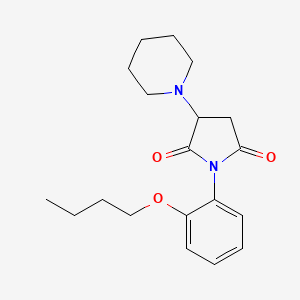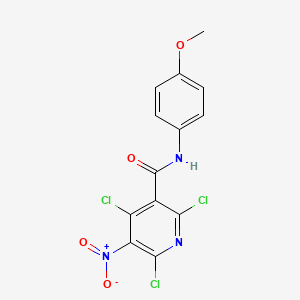![molecular formula C25H26O2 B14946980 1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate](/img/structure/B14946980.png)
1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[221]hept-2-yl benzoate is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate typically involves multiple steps. The starting materials often include 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene and phenylacetylene. The reaction conditions usually require the presence of a catalyst, such as palladium, to facilitate the coupling reaction between the alkyne and the bicyclic compound. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenyl ring can be functionalized with various substituents.
Aplicaciones Científicas De Investigación
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The ethynyl and phenyl groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate can be compared with similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: A precursor in the synthesis of the target compound.
Phenylacetylene: Another precursor used in the coupling reaction.
1,7,7-Trimethyl-2-vinylbicyclo[2.2.1]hept-2-ene: A structurally related compound with different functional groups.
These comparisons highlight the uniqueness of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[22
Propiedades
Fórmula molecular |
C25H26O2 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
[1,7,7-trimethyl-2-(2-phenylethynyl)-2-bicyclo[2.2.1]heptanyl] benzoate |
InChI |
InChI=1S/C25H26O2/c1-23(2)21-15-16-24(23,3)25(18-21,17-14-19-10-6-4-7-11-19)27-22(26)20-12-8-5-9-13-20/h4-13,21H,15-16,18H2,1-3H3 |
Clave InChI |
XDDNUZKIVVPKLM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)(C#CC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B14946910.png)

![12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14946917.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(5-methyl-2-pyridyl)amino]propanoate](/img/structure/B14946918.png)
![Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946919.png)

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B14946944.png)
![10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B14946946.png)
![5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B14946958.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)
![4-(methylamino)-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14946963.png)
![6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14946977.png)
![Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14946983.png)
